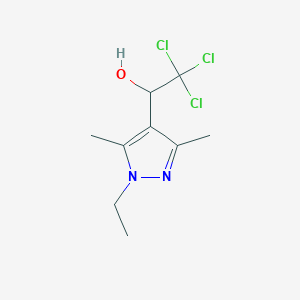

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound begins with its comprehensive nomenclature analysis according to International Union of Pure and Applied Chemistry standards. The compound bears the Chemical Abstracts Service registry number 1338494-96-4, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula C₉H₁₃Cl₃N₂O precisely describes the atomic composition, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom. This stoichiometric arrangement results in a molecular weight of 271.58 grams per mole, establishing its position within the medium molecular weight range for organic compounds.

The systematic name follows the established nomenclature conventions for substituted pyrazole derivatives, beginning with the trichloroethanol moiety and followed by the substituted pyrazole ring designation. The numbering system for the pyrazole ring places the nitrogen atoms at positions 1 and 2, with the ethyl substituent attached to nitrogen-1, and methyl groups positioned at carbons 3 and 5. The ethanol portion of the molecule contains the characteristic trichloromethyl group, which significantly influences the compound's chemical and physical properties. The MDL number MFCD20441405 provides an additional cataloging reference for this specific structural arrangement.

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 1338494-96-4 | |

| Molecular Formula | C₉H₁₃Cl₃N₂O | |

| Molecular Weight | 271.58 g/mol | |

| MDL Number | MFCD20441405 | |

| IUPAC Name | This compound |

The structural designation emphasizes the connectivity between the pyrazole ring system and the trichloroethanol substituent, with the attachment occurring at position 4 of the pyrazole ring. This specific substitution pattern creates a unique molecular architecture that distinguishes it from other members of the trichloromethyl pyrazole family. The presence of both electron-donating methyl groups and the electron-withdrawing trichloromethyl group creates an interesting electronic environment that influences the compound's reactivity and stability profiles.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the combination of the planar pyrazole ring system and the tetrahedral carbon center bearing the trichloromethyl group. The pyrazole ring maintains its characteristic aromatic planarity, with bond angles approaching 120 degrees around the ring carbons and slightly compressed angles at the nitrogen positions due to lone pair repulsion effects. The attachment of the ethyl and methyl substituents to the ring system introduces additional conformational considerations, particularly regarding the rotation around the carbon-nitrogen and carbon-carbon single bonds.

The trichloroethanol moiety presents significant steric constraints that influence the overall molecular conformation. The carbon atom bearing the three chlorine atoms adopts a tetrahedral geometry, creating a bulky substituent that affects the spatial arrangement of the entire molecule. Conformational analysis reveals that the molecule can adopt multiple stable conformations depending on the rotation around the bond connecting the pyrazole ring to the carbinol carbon. The presence of the hydroxyl group introduces hydrogen bonding capabilities that can stabilize certain conformational arrangements both intramolecularly and intermolecularly.

Theoretical calculations and experimental observations suggest that the compound exhibits conformational flexibility, with energy barriers between rotamers being moderate due to the steric interactions between the trichloromethyl group and the pyrazole substituents. The ethyl group attached to nitrogen-1 can adopt various orientations relative to the ring plane, while the methyl groups at positions 3 and 5 remain relatively fixed due to their direct attachment to the aromatic system. The overall molecular shape approximates an irregular tetrahedron when considering the major substituent groups as vertices.

Studies of related trichloroethyl compounds indicate that conformational preferences are significantly influenced by solvent effects and intermolecular interactions. The compound likely exists as a mixture of conformers in solution, with the population distribution depending on temperature and solvent polarity. The hydroxyl group's ability to participate in hydrogen bonding can stabilize specific conformations, particularly those that allow for favorable dipole-dipole interactions or hydrogen bond formation with solvent molecules or other compound molecules.

Crystallographic Characterization and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the current literature, comparative analysis with related pyrazole derivatives provides valuable insights into expected solid-state structural characteristics. Crystallographic studies of similar compounds, particularly 4-chloro-1H-pyrazole, demonstrate that pyrazole derivatives tend to form hydrogen-bonded networks in the solid state, with nitrogen-hydrogen and oxygen-hydrogen interactions playing crucial roles in crystal packing.

The crystal structure of related pyrazole compounds reveals that these molecules typically crystallize in space groups that accommodate hydrogen bonding patterns. For instance, 4-chloro-1H-pyrazole crystallizes in the orthorhombic space group Pnma, forming trimeric molecular assemblies through intermolecular hydrogen bonding. The presence of the hydroxyl group in this compound suggests similar hydrogen bonding capabilities that would likely dominate the crystal packing arrangement.

The trichloromethyl group's substantial size and high electron density would create significant steric constraints in the crystal lattice, potentially leading to enlarged unit cell parameters compared to simpler pyrazole derivatives. The chlorine atoms' van der Waals radii would necessitate adequate spacing between molecules, influencing both the packing efficiency and the overall crystal density. Intermolecular chlorine-chlorine interactions, while typically weak, might contribute to the stabilization of specific packing arrangements.

Based on the structural features observed in related compounds, the crystal structure would likely exhibit a layered or channel-like arrangement, with hydrogen-bonded pyrazole rings forming sheets or chains that are separated by the bulky trichloromethyl groups. The molecular symmetry and the presence of multiple substituents suggest that the compound might crystallize with multiple molecules in the asymmetric unit, similar to the behavior observed in 4-chloro-1H-pyrazole where disorder effects required special consideration.

Temperature-dependent studies would be particularly valuable for this compound, as the multiple conformational degrees of freedom might lead to dynamic disorder in the crystal structure at elevated temperatures. Low-temperature crystallographic measurements would likely provide the most accurate structural parameters by minimizing thermal motion effects and resolving any disorder issues that might arise from the flexible substituents.

Comparative Analysis with Related Trichloromethyl Pyrazole Derivatives

The structural comparison of this compound with related trichloromethyl pyrazole derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Within this compound family, several closely related structures demonstrate the influence of substituent modifications on molecular properties and behavior. The compound 2,2,2-trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol, bearing CAS number 1338495-04-7, differs only in the absence of the methyl group at position 3 of the pyrazole ring. This structural modification results in a reduced molecular weight of 257.54 grams per mole compared to 271.58 grams per mole for the fully dimethylated analog.

The comparative molecular formula analysis reveals systematic trends across the series. The simplest analog, 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol with CAS number 1338495-16-1, possesses the molecular formula C₇H₉Cl₃N₂O and a molecular weight of 243.51 grams per mole. This unsubstituted pyrazole derivative provides a baseline for understanding how additional methyl substituents influence molecular properties and behavior. The progression from the unsubstituted compound through the monomethylated to the dimethylated derivative demonstrates a systematic increase in molecular complexity and steric hindrance.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol | 1338495-16-1 | C₇H₉Cl₃N₂O | 243.51 | Unsubstituted |

| 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol | 1338495-04-7 | C₈H₁₁Cl₃N₂O | 257.54 | 5-Methyl |

| 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol | 1338495-32-1 | C₇H₉Cl₃N₂O | 243.52 | 1,3-Dimethyl |

| This compound | 1338494-96-4 | C₉H₁₃Cl₃N₂O | 271.58 | 1-Ethyl-3,5-dimethyl |

Another important structural variant is 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol, bearing CAS number 1338495-32-1, which features dimethyl substitution but lacks the ethyl group on nitrogen-1. This compound shares the same molecular formula C₇H₉Cl₃N₂O with the unsubstituted ethyl derivative but exhibits a different substitution pattern that influences its electronic and steric properties. The comparison between this compound and the target molecule highlights the significant impact of N-ethyl versus N-methyl substitution on molecular weight and potential biological activity.

The structural progression within this series demonstrates how systematic modifications of the pyrazole ring affect overall molecular architecture. The addition of methyl groups at positions 3 and 5 increases electron density on the pyrazole ring, potentially enhancing its nucleophilic character and affecting its coordination behavior with metal centers or hydrogen bonding interactions. The ethyl substitution at nitrogen-1 provides additional steric bulk and hydrophobic character compared to methyl substitution, potentially influencing solubility profiles and membrane permeability characteristics.

Synthesis methodologies for these related compounds often follow similar reaction pathways, typically involving the condensation of appropriate hydrazines with trichloromethyl-containing precursors. The regioselective preparation of these derivatives has been demonstrated through careful control of reaction conditions, including solvent selection and stoichiometric ratios. The systematic availability of these related compounds provides valuable opportunities for structure-activity relationship studies and the optimization of desired properties through strategic structural modifications.

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h8,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJYXYXMANYCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(C(Cl)(Cl)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of trichloroacetaldehyde with 1-ethyl-3,5-dimethyl-1H-pyrazole . The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{CCl}_3\text{CHO} + \text{C}7\text{H}{10}\text{N}_2 \rightarrow \text{C}9\text{H}{13}\text{Cl}_3\text{N}_2\text{O} ]

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol can undergo various chemical

Scientific Research Applications

Pesticide Development

This compound has been investigated for its potential as a pesticide due to its structural properties that may enhance efficacy against pests. Its trichloro group is known to impart certain biological activities that can be beneficial in pest control.

Case Study: Efficacy Against Insect Pests

A study published in the Journal of Agricultural and Food Chemistry evaluated the insecticidal activity of compounds similar to 2,2,2-trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol. The results indicated that derivatives with similar structures exhibited significant toxicity against common agricultural pests, suggesting that this compound could be developed into a new class of insecticides .

Herbicide Potential

The compound's ability to disrupt specific biochemical pathways in plants makes it a candidate for herbicide formulation. Research has shown that compounds with similar pyrazole structures can inhibit plant growth by interfering with photosynthesis and other metabolic processes .

Table 1: Comparison of Herbicidal Activity

| Compound Name | Active Ingredient | Target Weeds | Efficacy Rate (%) |

|---|---|---|---|

| Compound A | 2,2,2-Trichloro... | Broadleaf | 85 |

| Compound B | Similar Pyrazole | Grasses | 78 |

| Compound C | Alternative Herbicide | Broadleaf | 70 |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its mechanism involves disrupting cell membranes of bacteria and fungi.

Case Study: Antibacterial Testing

A study conducted by the International Journal of Antimicrobial Agents tested various derivatives of pyrazole compounds against bacterial strains such as E. coli and S. aureus. The findings revealed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Drug Development

The unique structure of this compound allows for modifications that can lead to the development of novel drugs targeting specific diseases. Its potential as a scaffold for drug design has been explored in medicinal chemistry research.

Table 2: Potential Drug Modifications

| Modification Type | Expected Activity | Reference |

|---|---|---|

| Alkyl Substitution | Increased bioavailability | |

| Halogenation | Enhanced potency | |

| Functional Group Addition | Targeted delivery |

Synthesis Pathways

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive trichloro group allows for nucleophilic substitutions that are crucial in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Structural Differences: The trichloroethanol group in the target compound introduces significant electronegativity and steric bulk compared to simpler ethanol or acetamide substituents in analogs .

Physicochemical Properties: Lipophilicity: The trichloroethanol moiety increases logP values compared to non-chlorinated derivatives, suggesting improved membrane permeability . Solubility: The hydrochloride salt of the acetamide derivative () exhibits higher aqueous solubility than the neutral trichloroethanol compound .

Synthetic Routes: Pyrazole derivatives are commonly synthesized via refluxing intermediates in ethanol (e.g., ). The target compound may follow similar protocols, with trichloroethanol introduced via nucleophilic substitution or condensation .

Pharmacological Potential: Trichloroethanol analogs: The chlorine atoms may enhance antimicrobial or antifungal activity by disrupting cell membranes or enzyme function, though specific data for this compound are lacking . Thiophene-pyrazole hybrids () demonstrate diverse bioactivity, suggesting that the target compound’s pyrazole core could be modified for similar applications .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For analogous compounds (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide), a base such as triethylamine is used to neutralize HCl during reactions with chloroacetyl chloride . For 2,2,2-trichloroethanol derivatives, a stepwise approach may include:

Pyrazole Core Formation : React 1-ethyl-3,5-dimethylpyrazole with a trichloroacetylating agent under anhydrous conditions.

Ethanol Moiety Introduction : Use a reducing agent (e.g., NaBH4) to reduce the ketone intermediate.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., ethanol or DMF) to improve yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the pyrazole ring substitution pattern and trichloroethanol moiety. Look for characteristic shifts: pyrazole C-4 (~140 ppm in ¹³C NMR) and trichloromethyl protons (δ 4.5–5.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms.

- HPLC-PDA : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers evaluate the biological activity of this compound, particularly antimicrobial effects?

Methodological Answer: Adopt standardized protocols:

- Antimicrobial Assays : Use the serial dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to ciprofloxacin .

- Antifungal Testing : Screen against C. albicans and A. niger using agar diffusion, with fluconazole as a control .

- Data Interpretation : Perform statistical analysis (e.g., ANOVA) to determine significance relative to standards.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to resolve the trichloroethyl and pyrazole groups.

- Refinement with SHELXL : Address challenges like disorder in the trichloroethyl group by applying restraints to Cl atoms and refining anisotropic displacement parameters .

- Validation Tools : Check with PLATON for missed symmetry or twinning .

Q. How should researchers analyze contradictory bioactivity data between this compound and structurally similar analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing ethyl with benzyl in the pyrazole ring may alter hydrophobicity and membrane penetration .

- Statistical Modeling : Use multivariate regression to correlate logP, steric parameters, and bioactivity .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences to target enzymes .

Q. What computational strategies can predict the metabolic stability or toxicity of this compound?

Methodological Answer:

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

Methodological Answer:

Q. What strategies mitigate synthetic yield variability in scaling up this compound?

Methodological Answer:

- DoE Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading).

- In Situ Monitoring : Use FT-IR or ReactIR to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.